molecular formula C17H16ClN5OS B2374895 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 905798-02-9

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No. B2374895
CAS RN: 905798-02-9
M. Wt: 373.86
InChI Key: BCXRFEAIMHGIBV-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This type of structure is commonly found in various pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is capable of forming hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,4-triazole ring operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Scientific Research Applications

Antifungal Activity

1,2,4-Triazoles, such as our compound, exhibit potent antifungal properties . Researchers have explored their efficacy against fungal infections, including those caused by Candida and Aspergillus species. The compound’s mechanism of action likely involves inhibiting fungal enzymes or interfering with cell membrane integrity.

Anticancer Potential

The 1,2,4-triazole scaffold has been linked to anticancer activity . Our compound might interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Investigating its effects on specific cancer types (e.g., breast, lung, or colon cancer) could yield valuable insights.

Antiviral Applications

1,2,4-Triazoles also exhibit antiviral properties . Researchers have explored their potential against viruses like HIV, herpes simplex, and influenza. Our compound could be evaluated for its antiviral efficacy and safety.

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Compounds containing the 1,2,4-triazole moiety have shown anti-inflammatory activity . Investigating our compound’s impact on inflammatory pathways could be enlightening.

Antimicrobial Properties

The compound synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles has demonstrated antimicrobial potential . It may be effective against bacteria, including multidrug-resistant strains like MRSA and Klebsiella pneumoniae.

Analgesic and Antidepressant Effects

While not directly studied for these effects, compounds related to 1,2,4-triazoles have shown promise as analgesics and antidepressants . Our compound’s structure suggests potential interactions with neural receptors.

Future Directions

The future directions for research on “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” and similar compounds could include further investigation into their synthesis, chemical reactions, and biological activities . This could lead to the discovery of new drug candidates .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRFEAIMHGIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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